

primary structure and amino acid sequence of cycloviolacin O2

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The Primary Structure of Cycloviolacin O2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloviolacin O2 (CyO2) is a member of the cyclotide family, a group of macrocyclic plant-derived peptides renowned for their exceptional stability and diverse biological activities.[1] Isolated from plants such as Viola odorata, Viola biflora, and Pigea enneasperma, CyO2 has garnered significant interest for its potent cytotoxic, antimicrobial, and antitumor properties.[2] [3][4][5] This guide provides an in-depth analysis of the primary structure and amino acid sequence of Cycloviolacin O2, detailing the experimental methodologies used for its characterization and presenting key structural data. Its unique architecture, featuring a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, underpins its remarkable resistance to thermal, chemical, and enzymatic degradation.[1]

Primary Structure and Amino Acid Sequence

Cycloviolacin O2 is a 30-residue peptide.[2][3][4] Its defining feature is the cyclic cystine knot (CCK) motif, formed by a head-to-tail peptide bond and three interlocking disulfide bridges.[1] This structure confers extraordinary stability to the molecule. The specific disulfide bond connectivity is Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI).[3]



The amino acid sequence of **Cycloviolacin O2**, as documented in the UniProt database (Accession: P58434), is:

Sequence: GVCIPKIKESCFAIPCKKSDGKLPCNKNG

This sequence reveals the six conserved cysteine residues that form the characteristic cystine knot. The peptide backbone is cyclized via a peptide bond between the N-terminal glycine (Gly) and the C-terminal asparagine (Asn).[3]

Quantitative Structural Data

The fundamental physicochemical properties of **Cycloviolacin O2** have been determined through various analytical techniques, primarily solution NMR and mass spectrometry.

Property	Value	Data Source(s)
Residue Count	30	UniProt, RCSB PDB[1][2]
Total Structure Weight	3.17 kDa	RCSB PDB[1]
Atom Count	215	RCSB PDB[1]
Disulfide Bonds	3	UniProt, RCSB PDB[1][3]
Backbone Topology	Head-to-Tail Cyclic	UniProt, RCSB PDB[1][3]

Experimental Protocols for Structural Characterization

The elucidation of **Cycloviolacin O2**'s primary and tertiary structure involves a multi-step experimental workflow, from isolation to high-resolution structural analysis.

Isolation and Purification

Cyclotides like CyO2 are typically extracted from plant material using hydro-alcoholic solutions (e.g., 60% aqueous methanol). The crude extract undergoes liquid-liquid extraction to remove lipids and other non-polar compounds. The final purification of CyO2 is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity.



Primary Sequence Determination: Mass Spectrometry

Tandem mass spectrometry (MS/MS) is the principal technique for sequencing cyclotides.[6][7] Due to the cyclic and knotted nature of CyO2, direct fragmentation is inefficient.[6] The protocol, therefore, requires linearization of the peptide.

Methodology:

- Reduction and Alkylation: The three disulfide bonds are first reduced using a reducing agent like dithiothreitol (DTT). The resulting free thiol groups on the cysteine residues are then alkylated (e.g., S-carbamidomethylated with iodoacetamide) to prevent re-oxidation. This step is crucial as it "unknots" the structure.
- Proteolytic Digestion: To linearize the cyclic backbone, the peptide is subjected to enzymatic digestion. An endoproteinase such as Glu-C, which cleaves C-terminal to glutamic acid residues, is often used, as a conserved glutamic acid is a common feature in cyclotides.[6]
- MS/MS Analysis: The linearized peptide fragments are then introduced into a mass spectrometer. Collision-induced dissociation (CAD) is applied, which breaks the peptide bonds at predictable locations.[8]
- Sequence Assembly: By analyzing the mass-to-charge (m/z) ratios of the resulting fragment ions (typically b- and y-ions), the amino acid sequence can be reconstructed de novo.[6]

Three-Dimensional Structure Determination: Solution NMR

The high-resolution 3D structure of **Cycloviolacin O2** was determined using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique is well-suited for small, stable proteins like cyclotides and avoids the challenges of crystallization.[9]

Methodology:

 Sample Preparation: A concentrated, highly pure sample of CyO2 is dissolved in a suitable buffer system (e.g., H₂O/D₂O mixture).

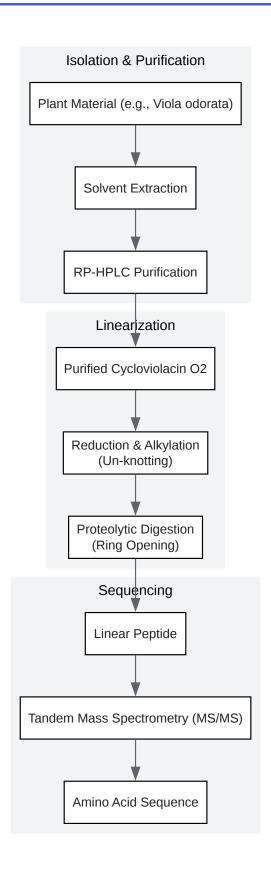


- NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed. These typically include:
 - TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space protonproton distances (typically < 5 Å), which provides crucial distance restraints for structure calculation.
- Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within the peptide sequence.
- Structure Calculation: The experimental distance restraints from NOESY spectra, along with dihedral angle restraints, are used as input for structure calculation algorithms (e.g., simulated annealing).[1]
- Structure Refinement and Validation: A final ensemble of the 20-50 lowest-energy structures
 is generated and validated for stereochemical quality and agreement with the experimental
 data.[1]

Visualizations

Experimental Workflow for Primary Structure Elucidation



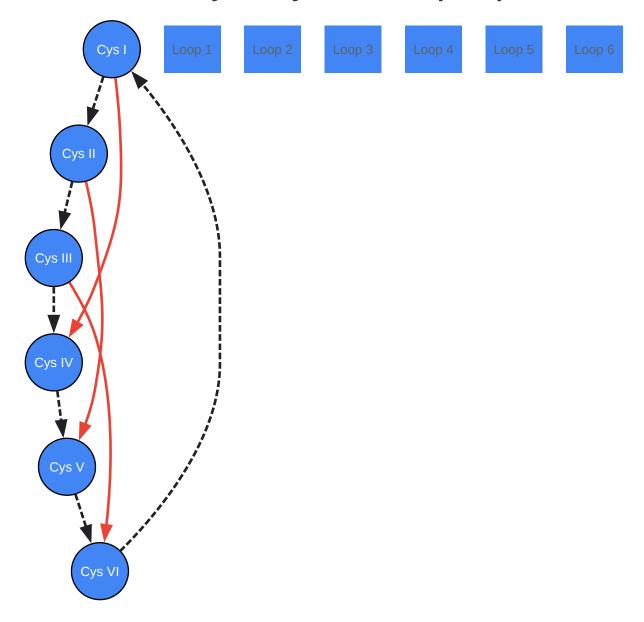


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Caption: Workflow for the isolation and sequencing of Cycloviolacin O2.



Schematic of the Cyclic Cystine Knot (CCK) Motif



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Caption: The cyclic cystine knot motif of Cycloviolacin O2.

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